Phenacaine hydrochloride

Description

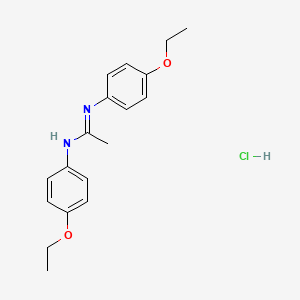

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRKUSYYBYVFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048769 | |

| Record name | Phenacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-99-5 | |

| Record name | Phenacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacaine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B61HM98KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenacaine Hydrochloride's Intricate Dance with Voltage-Gated Sodium Channels: A Technical Deep Dive

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanism of action of phenacaine (B92265) hydrochloride on voltage-gated sodium channels (VGSCs). This whitepaper synthesizes current understanding of its binding, state-dependent interactions, and the experimental methodologies used to elucidate these properties.

Phenacaine hydrochloride, a potent local anesthetic, exerts its effects by reversibly blocking the propagation of action potentials in nerve fibers. This action is primarily achieved through its interaction with voltage-gated sodium channels, the fundamental proteins responsible for the rising phase of the action potential in excitable cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this interaction, tailored for an audience of researchers and drug development professionals.

Core Mechanism: State-Dependent Blockade of the Sodium Channel Pore

The principal mechanism of action for this compound is the blockade of the inner pore of the voltage-gated sodium channel. As a weak base, phenacaine exists in both charged (protonated) and uncharged (neutral) forms. The uncharged form is lipid-soluble, allowing it to traverse the neuronal membrane. Once in the more acidic intracellular environment, a portion of the phenacaine molecules become protonated. It is this charged form that is believed to be the primary active species, binding to a specific receptor site within the channel's inner vestibule. This binding physically obstructs the passage of sodium ions, thereby preventing depolarization and the subsequent propagation of the nerve impulse.

A critical aspect of phenacaine's action is its state-dependent binding . The affinity of phenacaine for the sodium channel is not constant but varies depending on the conformational state of the channel: resting, open, or inactivated. Local anesthetics like phenacaine generally exhibit a higher affinity for the open and inactivated states compared to the resting state. This property leads to use-dependent or phasic block , where the degree of block increases with the frequency of nerve stimulation. During repetitive firing, more channels enter the open and inactivated states, providing more high-affinity binding opportunities for the drug.

Accessing the Binding Site: A Tale of Two Pathways

Two primary pathways have been proposed for how local anesthetics like phenacaine access their binding site within the sodium channel pore:

-

The Hydrophilic Pathway: The charged, protonated form of phenacaine can access the inner pore directly from the cytoplasm when the channel is in its open state. This pathway is therefore voltage- and use-dependent.

-

The Hydrophobic Pathway: The uncharged, lipid-soluble form of phenacaine can partition into the cell membrane and access the binding site laterally through fenestrations, which are small openings in the side of the channel protein. This pathway is thought to be important for tonic block, which is the block of channels in the resting state.

The interplay between these two pathways is influenced by the physicochemical properties of the local anesthetic, such as its pKa and lipophilicity.

Quantitative Analysis of Phenacaine's Interaction with Sodium Channels

The interaction of this compound with sodium channels can be quantified through various electrophysiological parameters. While specific data for phenacaine is limited in the publicly available literature, the following table presents representative data for local anesthetics with similar mechanisms of action to illustrate the typical quantitative effects.

| Parameter | Description | Representative Value Range for Local Anesthetics | Reference Compound(s) |

| IC50 (Tonic Block) | The concentration of drug that produces 50% inhibition of the sodium current in resting channels. | 100 µM - 1 mM | Lidocaine |

| IC50 (Use-Dependent Block) | The concentration of drug that produces 50% inhibition of the sodium current during high-frequency stimulation. | 10 µM - 200 µM | Lidocaine, Bupivacaine |

| Kd (Resting State) | The dissociation constant for the binding of the drug to the resting state of the channel. | High µM to mM range | Lidocaine |

| Kd (Inactivated State) | The dissociation constant for the binding of the drug to the inactivated state of the channel. | Low µM range | Lidocaine |

| Shift in V1/2 of Inactivation | The change in the membrane potential at which half of the sodium channels are inactivated. Local anesthetics typically cause a hyperpolarizing shift. | -5 mV to -15 mV | Lidocaine |

| Recovery from Inactivation | The time it takes for channels to recover from the inactivated state. This is typically prolonged by local anesthetics. | Increased time constant (τ) | Lidocaine, Bupivacaine |

Experimental Protocols for Studying Phenacaine's Action

The primary technique for investigating the mechanism of action of phenacaine on sodium channels is whole-cell patch-clamp electrophysiology . This powerful method allows for the direct measurement of the ionic currents flowing through the sodium channels of a single cell.

Detailed Methodology for Whole-Cell Patch-Clamp Analysis

1. Cell Preparation:

-

HEK-293 cells stably expressing a specific voltage-gated sodium channel isoform (e.g., Nav1.5) are commonly used.

-

Cells are cultured on glass coverslips to 60-80% confluency.

-

Prior to recording, a coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -100 mV to ensure most channels are in the resting state.

4. Experimental Paradigms:

-

Tonic Block: Sodium currents are elicited by a depolarizing pulse to -20 mV from the holding potential before and after the application of this compound at various concentrations. The percentage of current inhibition is plotted against the drug concentration to determine the IC50 for tonic block.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied to elicit sodium currents. The peak current of each pulse is measured, and the progressive decrease in current amplitude in the presence of phenacaine indicates use-dependent block. The IC50 for use-dependent block is determined from the steady-state block achieved at the end of the pulse train.

-

Voltage-Dependence of Inactivation: A series of prepulses to various potentials are applied before a test pulse to -20 mV. The normalized peak current is plotted against the prepulse potential to generate a steady-state inactivation curve. The shift in the half-inactivation potential (V1/2) in the presence of phenacaine is then measured.

-

Recovery from Inactivation: A two-pulse protocol is used. A conditioning pulse inactivates the channels, followed by a variable recovery interval at the holding potential before a test pulse. The time course of recovery is fitted with an exponential function to determine the time constant (τ) of recovery, both in the absence and presence of phenacaine.

Visualizing the Mechanism and Workflow

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of phenacaine action on sodium channels.

Caption: Experimental workflow for patch-clamp analysis.

Caption: Logical relationship of state-dependent block by phenacaine.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process involving state-dependent binding to a receptor site within the channel pore. The drug's effectiveness is intrinsically linked to its physicochemical properties, which dictate its access to this site via both hydrophilic and hydrophobic pathways. A thorough understanding of these mechanisms, quantified by electrophysiological techniques such as patch-clamp, is paramount for the rational design and development of novel local anesthetics and other sodium channel-modulating therapeutics. This guide provides a foundational framework for researchers and scientists to delve deeper into the intricate world of sodium channel pharmacology.

An In-depth Technical Guide on the Physicochemical Properties of Phenacaine Hydrochloride for Pre-formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenacaine hydrochloride, a crucial local anesthetic. Understanding these characteristics is fundamental for the successful pre-formulation and subsequent development of stable, safe, and effective pharmaceutical dosage forms.

General Information

This compound, known chemically as N,N'-Bis(4-ethoxyphenyl)ethanimidamide monohydrochloride, is a synthetic local anesthetic of the amino ester class.[1] It has historical significance in ophthalmic applications as one of the early synthetic alternatives to cocaine.[1] The compound is typically supplied as a solid and is noted for its stability in air.[1][2]

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Registry Number | 620-99-5 | [2][3] |

| Molecular Formula | C18H23ClN2O2 | [2][4] |

| Molecular Weight | 334.84 g/mol | [2][4] |

| Appearance | Faintly bitter crystals | [1][2] |

| Therapeutic Category | Topical anesthetic (ophthalmic) | [2] |

A monohydrate form of this compound is also documented, with a distinct CAS Registry Number of 6153-19-1.[2][5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits varied solubility in different solvents, which is a key consideration for developing liquid dosage forms.

Table 2: Solubility Data for this compound

| Solvent | Solubility | References |

| Water | 1 g in 50 mL | [2] |

| Boiling Water | Freely soluble | [2] |

| Alcohol | Freely soluble | [1][2] |

| Chloroform | Freely soluble | [1][2] |

| Ether | Insoluble | [1][2] |

The aqueous solubility of this compound is pH-dependent, a characteristic of ionizable drugs. This property can be leveraged to enhance dissolution in specific formulation environments.

A standard method for determining equilibrium solubility involves the following steps:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., purified water, ethanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at the wavelength of maximum absorption (λmax).

-

Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL).

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and melting point, are vital for its stability, processing, and dissolution characteristics.

Table 3: Solid-State Properties of this compound

| Property | Value | References |

| Melting Point (anhydrous) | 190-192 °C | [1][2] |

| Polymorphism | Existence of polymorphs has been investigated for other local anesthetics, suggesting the importance of screening for this compound. | [6][7][8] |

The existence of different polymorphic forms can significantly impact the physicochemical properties of a drug, including its solubility and stability.[9] Therefore, polymorphism screening is a critical pre-formulation activity.

DSC is a thermoanalytical technique used to determine the melting point and enthalpy of fusion.

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Polymorphism screening involves recrystallizing the drug from various solvents and under different conditions to identify potential polymorphic forms.

-

Solvent Selection: A diverse range of solvents with varying polarities is chosen for recrystallization.

-

Crystallization Methods: Techniques such as slow evaporation, cooling crystallization, and anti-solvent addition are employed.

-

Characterization: The resulting solid forms are analyzed using techniques like X-ray Powder Diffraction (XRPD), DSC, and Infrared (IR) spectroscopy to identify and characterize different polymorphs.

Dissociation Constant (pKa)

The pKa is a measure of the extent of ionization of a drug at a particular pH. For local anesthetics like Phenacaine, the pKa is crucial as the ionized form is responsible for blocking sodium channels, while the unionized form allows for membrane permeation.

While a specific experimental pKa value for this compound was not found in the provided search results, its chemical structure suggests it is a basic compound. The Henderson-Hasselbalch equation can be used to predict the ionization state at different pH values once the pKa is determined.[10]

-

Sample Preparation: A known concentration of this compound is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Stability Profile

Pre-formulation stability studies are essential to understand the degradation pathways of a drug and to identify suitable storage conditions. This compound is reported to be stable in air, and its aqueous solutions are not decomposed by boiling.[2] However, it is incompatible with alkalis and their carbonates.[2]

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[11]

-

Stress Conditions: this compound is subjected to various stress conditions, including:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 1M HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a base (e.g., 1M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 30% H2O2) at room temperature.

-

Thermal Degradation: Exposure to dry heat (e.g., 55°C).[12]

-

Photodegradation: Exposure to UV and visible light.

-

-

Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products.[11][13]

Analytical Methodologies

A validated analytical method is a prerequisite for all pre-formulation studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for the quantification of local anesthetics.[11][13]

Table 4: Example HPLC Method Parameters for a Local Anesthetic Hydrochloride

| Parameter | Condition | References |

| Column | Agilent TC C18 (2) 250 x 4.6 mm, 5 µm | [11][13] |

| Mobile Phase | Phosphate buffer (pH 2.5), acetonitrile, Methanol (70:20:10 V/V/V) | [11][13] |

| Flow Rate | 1.5 mL/min | [11][13] |

| Detection | UV at 230 nm | [11][13] |

| Temperature | Ambient | [11][13] |

Visualizations

The following diagram illustrates a logical workflow for the pre-formulation studies of this compound.

References

- 1. This compound|CAS 620-99-5|RUO [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Unii-70C1507JU9 | C18H25ClN2O3 | CID 166536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 7. Polymorphism and pseudopolymorphism of salicaine and salicaine hydrochloride crystal polymorphism of local anaesthetic drugs, part V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]

- 10. philadelphia.edu.jo [philadelphia.edu.jo]

- 11. researchgate.net [researchgate.net]

- 12. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Phenacaine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenacaine (B92265) hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, alongside a detailed experimental protocol for determining precise solubility values in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in the formulation and development of pharmaceutical products containing phenacaine hydrochloride.

Introduction to this compound

This compound, known historically as Holocaine hydrochloride, is a synthetic local anesthetic belonging to the amino ester class.[1] It has been utilized primarily in ophthalmic applications. As one of the early synthetic alternatives to cocaine, it has been a subject of interest in medicinal chemistry for developing safer anesthetic agents.[1] The compound is a solid with the molecular formula C₁₈H₂₃ClN₂O₂ and a molecular weight of 334.84 g/mol .[1] It appears as faintly bitter crystals that are stable in air and produce a temporary numbing sensation.[1]

Solubility Profile of this compound in Organic Solvents

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that "soluble" is a general term, and the actual solubility can vary significantly between different solvents and with varying temperatures. For precise formulation work, experimental determination of solubility is highly recommended.

| Organic Solvent | Qualitative Solubility |

| Alcohol (Ethanol) | Soluble[1] |

| Chloroform | Soluble[1] |

| Glycerol (Glycerin) | Soluble |

| Propylene Glycol | Soluble |

| Ether | Insoluble[1] |

| Petroleum Ether | Insoluble |

Note: The term "soluble" indicates that this compound dissolves in the specified solvent, but the exact concentration (e.g., in g/100 mL or mg/mL) has not been quantitatively reported in the reviewed literature. Researchers should determine the specific solubility for their intended application.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (pure, solid form)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, which indicates that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid premature crystallization of the solute, it is good practice to pre-warm the pipette tip to the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical for removing any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the validated analytical method to determine the precise concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While this compound is qualitatively known to be soluble in several organic solvents such as alcohol and chloroform, and insoluble in others like ether, specific quantitative solubility data is not widely available in the public domain. For drug development and formulation purposes, it is crucial for researchers to perform experimental determinations of solubility. The shake-flask method, as detailed in this guide, provides a robust and reliable protocol for obtaining these critical quantitative values. The information and methodologies presented herein are intended to support scientists and professionals in their research and development endeavors with this compound.

References

An In-depth Technical Guide on the Thermal Degradation Pathways of Solid Phenacaine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenacaine hydrochloride, N,N'-bis(4-ethoxyphenyl)ethanimidamide monohydrochloride, is a topical anesthetic. The stability of a drug substance, such as this compound, is a critical attribute that can influence its safety, efficacy, and shelf-life. Thermal degradation, the process by which a substance decomposes upon heating, is a key aspect of stability testing. Understanding the thermal degradation pathways is crucial for defining stable storage conditions, developing robust formulations, and identifying potential toxic degradants. This technical guide provides a comprehensive overview of the plausible thermal degradation pathways of solid this compound, details recommended experimental protocols for its study, and presents a framework for data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N,N'-bis(4-ethoxyphenyl)ethanimidamide monohydrochloride |

| Molecular Formula | C₁₈H₂₂N₂O₂ · HCl |

| Molecular Weight | 334.84 g/mol |

| CAS Number | 620-99-5 |

| Appearance | White crystalline powder |

| Melting Point | Approximately 190 °C |

| Solubility | Soluble in water and alcohol |

| Functional Groups | Amidine, Aromatic Ether, Phenyl rings |

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through the cleavage of its most labile bonds. The amidine and ether linkages are the most probable sites of initial decomposition. The proposed degradation pathways are illustrated in the diagram below and are based on the known chemistry of these functional groups at elevated temperatures.

Primary Degradation Pathways

At elevated temperatures, the following primary degradation reactions are postulated:

-

Hydrolysis of the Amidine Group: Although a solid-state reaction, residual moisture can facilitate the hydrolysis of the amidine functional group. This would lead to the formation of N-(4-ethoxyphenyl)acetamide and 4-ethoxyaniline.

-

Cleavage of the C-N Bond in the Amidine Group: Homolytic or heterolytic cleavage of the C-N single bonds in the amidine moiety could lead to the formation of various radical or ionic intermediates that would subsequently rearrange or react to form stable degradation products.

-

Cleavage of the Ether Linkage: The aromatic ether linkages (ethoxy groups) are generally stable but can undergo cleavage at high temperatures, a process known as pyrolysis of aromatic ethers.[1] This could lead to the formation of phenolic derivatives and ethylene.

Secondary Degradation

The primary degradation products can undergo further decomposition at higher temperatures, leading to a complex mixture of smaller molecules. For instance, 4-ethoxyaniline could further degrade through dealkylation of the ether group or deamination.

Visualization of Proposed Degradation Pathway

The following diagram illustrates the plausible thermal degradation pathways of this compound.

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols

To investigate the thermal degradation of solid this compound, a combination of thermoanalytical and chromatographic techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a suitable pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition and the percentage of weight loss in each step should be determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any solid-state transitions or decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Range: 25 °C to 250 °C (or higher, depending on TGA results).

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of the melting endotherm. Any exothermic events may indicate decomposition.

Forced Degradation Study (Thermal Stress)

Objective: To generate degradation products for identification and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Place a known amount of solid this compound in a controlled temperature environment (e.g., a calibrated oven).

-

Stress Conditions: Expose the sample to a temperature below its melting point (e.g., 150 °C) for a defined period (e.g., 24, 48, 72 hours). The duration should be adjusted to achieve a target degradation of 5-20%.

-

Sample Analysis: After exposure, dissolve the stressed sample in a suitable solvent for analysis by a stability-indicating method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify this compound from its degradation products.

Methodology:

-

Instrument: A high-performance liquid chromatograph with a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm).

-

Injection Volume: 20 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products (LC-MS/MS or GC-MS)

Objective: To identify the chemical structures of the degradation products.

Methodology:

-

Instrument: A liquid chromatograph coupled to a mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: Analyze the stressed samples from the forced degradation study.

-

Data Analysis: The mass spectra of the degradation products are used to determine their molecular weights and fragmentation patterns, which in turn allows for the elucidation of their structures.

Data Presentation

The quantitative data obtained from the experimental studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 2: Example of TGA Data Summary

| Sample | Onset of Decomposition (°C) | Temperature of Max. Decomposition Rate (°C) | % Weight Loss (Step 1) | % Weight Loss (Step 2) |

| Phenacaine HCl (Nitrogen) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Phenacaine HCl (Air) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Table 3: Example of Forced Thermal Degradation Data (HPLC Analysis)

| Stress Condition | Duration (hours) | Assay of Phenacaine HCl (%) | % Degradation | Number of Degradants | Major Degradant Peak Area (%) |

| 150 °C | 24 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| 150 °C | 48 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| 150 °C | 72 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

Conclusion

While specific studies on the thermal degradation of solid this compound are lacking, this guide provides a comprehensive framework for such an investigation. Based on the chemical structure, the primary degradation pathways are proposed to involve the hydrolysis and cleavage of the amidine group, as well as the pyrolysis of the aromatic ether linkages. A systematic approach employing TGA, DSC, forced degradation studies, and hyphenated chromatographic techniques is essential to fully elucidate the degradation profile. The experimental protocols and data presentation formats outlined herein provide a robust starting point for researchers and drug development professionals to thoroughly characterize the thermal stability of this compound. The insights gained from such studies are invaluable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.

References

Hydrolytic Degradation of Phenacaine Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential hydrolytic degradation of Phenacaine hydrochloride in aqueous solutions. This compound, a topical anesthetic, possesses an N,N'-diarylacetamidine functional group susceptible to hydrolysis. This document outlines the predicted degradation pathway based on established chemical principles, details the necessary experimental protocols for conducting forced degradation studies, and describes the analytical methodologies required for the separation, identification, and quantification of potential degradation products. This guide is intended to serve as a foundational resource for researchers involved in the stability testing, formulation development, and analytical method development of Phenacaine-containing pharmaceutical products.

Introduction

This compound is a synthetic topical anesthetic agent. The stability of a drug substance, such as this compound, is a critical factor that can impact its safety, efficacy, and shelf-life. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a common pathway for drug degradation, particularly for molecules containing labile functional groups. The core structure of Phenacaine, an N,N'-diarylacetamidine, is known to be susceptible to hydrolysis, especially under acidic or basic conditions.

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions, such as heat, light, oxidation, and a range of pH values, to accelerate its decomposition.[1] This guide focuses specifically on the hydrolytic degradation of this compound.

Predicted Hydrolytic Degradation Pathway

The central functional group in Phenacaine is the acetamidine (B91507) moiety, specifically an N,N'-diarylacetamidine. The acid-catalyzed hydrolysis of N,N'-diarylacetamidines has been studied and provides a strong basis for predicting the degradation pathway of Phenacaine.[2] The reaction is believed to involve the nucleophilic attack of water on the protonated amidine carbon.

The predicted primary hydrolytic degradation products of this compound are p-phenetidine (B124905) and N-(4-ethoxyphenyl)acetamide . The initial hydrolysis cleaves the amidine linkage to yield one molecule of p-phenetidine and one molecule of N-(4-ethoxyphenyl)acetamide. Under more strenuous conditions, the N-(4-ethoxyphenyl)acetamide may undergo further hydrolysis to yield a second molecule of p-phenetidine and acetic acid .

The proposed degradation pathway is illustrated in the diagram below.

Caption: Predicted hydrolytic degradation pathway of this compound.

Quantitative Data Summary

Table 1: Summary of Hydrolytic Degradation of this compound under Various pH Conditions

| Stress Condition | Temperature (°C) | Time (hours) | Phenacaine Assay (%) | p-Phenetidine (%) | N-(4-ethoxyphenyl)acetamide (%) | Total Impurities (%) |

| 0.1 M HCl | 60 | 24 | ||||

| 0.1 M HCl | 60 | 48 | ||||

| pH 7 Buffer | 60 | 24 | ||||

| pH 7 Buffer | 60 | 48 | ||||

| 0.1 M NaOH | 60 | 24 | ||||

| 0.1 M NaOH | 60 | 48 |

Table 2: Kinetic Data for the Formation of Degradation Products at 60°C

| pH Condition | Degradation Product | Apparent Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) |

| 0.1 M HCl | p-Phenetidine | ||

| 0.1 M HCl | N-(4-ethoxyphenyl)acetamide | ||

| 0.1 M NaOH | p-Phenetidine | ||

| 0.1 M NaOH | N-(4-ethoxyphenyl)acetamide |

Experimental Protocols

The following protocols are provided as a guide for conducting forced hydrolytic degradation studies on this compound and for the analysis of its degradation products.

Forced Hydrolysis Study

Forced degradation studies should be conducted to achieve a target degradation of 5-20%.[3]

Objective: To induce and identify the hydrolytic degradation products of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Phosphate (B84403) buffer, pH 7.0

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Water bath or oven capable of maintaining a constant temperature

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable co-solvent at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Transfer a known volume of the stock solution to a volumetric flask.

-

Add 0.1 M HCl to the flask and dilute to the mark.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Transfer a known volume of the stock solution to a volumetric flask.

-

Add 0.1 M NaOH to the flask and dilute to the mark.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Transfer a known volume of the stock solution to a volumetric flask.

-

Add pH 7.0 phosphate buffer to the flask and dilute to the mark.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time intervals.

-

Caption: Experimental workflow for the forced hydrolytic degradation study.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential hydrolytic degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.

-

Chromatographic data system.

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution may be necessary to separate all components. A common starting point is a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of Phenacaine (e.g., around 280 nm) and also scan a wider range with the PDA detector to identify degradation products with different chromophores.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Identification of Degradation Products by LC-MS

Objective: To identify the chemical structures of the degradation products observed in the HPLC analysis.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the stressed samples using the developed HPLC method coupled to the mass spectrometer.

-

Obtain the mass spectra of the parent drug and each degradation product.

-

Determine the accurate mass and molecular formula of each degradation product using HRMS.

-

Perform fragmentation studies (MS/MS) to elucidate the structure of the degradation products. The fragmentation pattern of the degradation products can be compared to that of the parent drug and reference standards (if available).

Caption: Logical workflow for the identification of degradation products.

Conclusion

While direct experimental data on the hydrolytic degradation of this compound is limited, its chemical structure suggests a susceptibility to hydrolysis, leading to the formation of p-phenetidine and N-(4-ethoxyphenyl)acetamide as primary degradation products. This technical guide provides a robust framework for investigating this degradation pathway. By following the outlined experimental protocols for forced degradation studies and employing validated stability-indicating HPLC and LC-MS methods, researchers can effectively identify, quantify, and characterize the hydrolytic degradation products of this compound. This information is crucial for ensuring the quality, safety, and stability of pharmaceutical formulations containing this active ingredient.

References

Phenacaine hydrochloride CAS number and chemical identifiers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Phenacaine hydrochloride. It details the compound's chemical identity, mechanism of action, and provides a framework for its analytical quantification and synthesis.

Chemical Identifiers and Physicochemical Properties

This compound, a synthetic local anesthetic, is chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide hydrochloride. It is also recognized by its historical name, Holocaine hydrochloride.[1] The compound is supplied as a solid and presents as faintly bitter crystals that are stable in air.[1][2]

Below is a summary of its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 620-99-5 | [1][3][4][5][6] |

| PubChem CID | 12113 | [3] |

| IUPAC Name | N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | [1][3][6] |

| Molecular Formula | C18H23ClN2O2 | [3][5][6][7] |

| Molecular Weight | 334.84 g/mol | [1][2][6][7][8] |

| InChI | InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | [3][4] |

| InChIKey | RRRKUSYYBYVFMC-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | [3][4] |

| EINECS Number | 210-662-4 | [3][5] |

| UNII | 2B61HM98KO | [3] |

| Synonyms | Holocaine hydrochloride, N,N'-Bis(p-ethoxyphenyl)acetamidine hydrochloride, Phenacaine HCl |[1][3][4][5][6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 190-192 °C (anhydrous) | [1][2] |

| Solubility | Soluble in water, alcohol, and chloroform. Insoluble in ether. One gram dissolves in 50 ml of water. | [1][2] |

| Appearance | Faintly bitter crystals |[1][2] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this compound as a local anesthetic is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials. By reversibly binding to these channels, this compound stabilizes the neuron's membrane in a depolarized state, preventing the influx of sodium ions that is necessary for the generation of a nerve impulse.[1] This inhibition of depolarization effectively blocks the conduction of pain signals.

The interaction is thought to be state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property can lead to a "use-dependent" block, where the degree of inhibition is more pronounced in rapidly firing neurons.

Caption: Mechanism of this compound on Voltage-Gated Sodium Channels.

Experimental Protocols

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the quantitative analysis of pharmaceutical compounds. The following is a general protocol that can be adapted for this compound.

Objective: To develop a validated RP-HPLC method for the quantification of this compound in bulk or formulated products.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate (B84403) buffer

-

Water (HPLC grade)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of phosphate buffer (pH adjusted, e.g., to 2.5), acetonitrile, and methanol. The exact ratio (e.g., 70:20:10 v/v/v) should be optimized.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point for similar compounds is around 230 nm).

-

Injection Volume: 20 µL

Method Development and Validation Workflow:

Caption: Workflow for HPLC Method Development and Validation.

Characterization of Sodium Channel Blockade using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard technique for studying the effects of drugs on ion channels.

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials and Solutions:

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulators

-

Cell culture expressing the target VGSC subtype

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

This compound stock solution (dissolved in a suitable solvent and diluted in the external solution).

Experimental Workflow:

Caption: Workflow for Patch-Clamp Electrophysiology Experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a Pinner reaction, which is a classic method for preparing amidines. The general synthesis involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (Pinner salt), which is then reacted with an amine.

Precursors:

-

p-Phenetidine (4-ethoxyaniline)

-

Acetonitrile

-

Anhydrous alcohol (e.g., ethanol)

-

Dry hydrogen chloride gas

Logical Flow of Synthesis:

Caption: Logical Flow of this compound Synthesis.

Note: Detailed experimental procedures for the synthesis of this compound are described in historical chemical literature and patents (e.g., DE 79868). Researchers should consult these original sources for specific reaction conditions, purification methods, and safety precautions.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The information on chemical identifiers, mechanism of action, and generalized experimental protocols for analysis and characterization offers a starting point for laboratory work. Further adaptation and validation of the outlined experimental methods will be necessary for specific applications.

References

- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 2. m.youtube.com [m.youtube.com]

- 3. [PDF] Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Exploring the Anesthetic Properties of Phenacaine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies required for the exploration of novel anesthetic agents derived from Phenacaine hydrochloride. While specific quantitative data for a broad series of Phenacaine derivatives are not extensively available in public literature, this document establishes a framework for their systematic evaluation. It leverages data from Phenacaine and other well-characterized local anesthetics to illustrate key structure-activity relationships and data presentation formats.

Mechanism of Local Anesthesia

Local anesthetics, including Phenacaine and its derivatives, exert their effects by blocking nerve impulse conduction. The primary molecular target is the voltage-gated sodium channel (VGSC) located within the neuronal cell membrane.

The mechanism involves several key steps:

-

Diffusion: The un-ionized, lipid-soluble (lipophilic) form of the anesthetic molecule diffuses across the nerve sheath and the neuronal membrane into the axoplasm.

-

Equilibrium: Inside the slightly more acidic axoplasm, an equilibrium is established between the un-ionized base (B) and the ionized, protonated cation (BH+). The position of this equilibrium is determined by the compound's pKa and the intracellular pH.

-

Channel Blockade: The cationic form (BH+) binds to a specific site within the pore of the open voltage-gated sodium channel.

-

Inhibition of Conduction: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This cessation of nerve impulse transmission results in a loss of sensation in the innervated area.

Structure-Activity Relationships (SAR)

The anesthetic profile of a compound—its potency, onset of action, and duration—is intrinsically linked to its physicochemical properties. When designing derivatives of Phenacaine, modifying its chemical structure to alter these properties is the primary strategy for optimizing its clinical performance. The key relationships are summarized below.

-

Anesthetic Potency: This is primarily determined by the lipid solubility (lipophilicity) of the molecule. A higher lipid solubility allows the anesthetic to more readily penetrate the lipid-rich nerve membrane to reach its target binding site. Lipid solubility is often quantified by the partition coefficient (logP).

-

Onset of Action: The speed of onset is largely influenced by the compound's pKa (the pH at which 50% of the molecules are in the ionized form). Local anesthetics are weak bases, and a pKa closer to the physiological pH of the tissue (around 7.4) means a larger fraction of the molecules will be in the un-ionized, membrane-permeable form upon injection, leading to a faster onset.

-

Duration of Action: The duration of the anesthetic effect correlates strongly with the degree of plasma protein binding . A higher percentage of protein binding means less free drug is available to be cleared from the site of action by systemic circulation, resulting in a longer-lasting nerve block.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of several common local anesthetics. A primary goal in developing Phenacaine derivatives would be to populate a similar table to compare novel analogues against the parent compound and established standards.

| Compound | Chemical Class | pKa | logP | Protein Binding (%) |

| Phenacaine | Ester | N/A | N/A | N/A |

| Proparacaine | Ester | ~3.2* | ~2.6 | N/A |

| Lidocaine | Amide | ~7.9 | ~2.4 | ~65% |

| Bupivacaine | Amide | ~8.1 | ~3.4 | ~95% |

Experimental Protocols for Pharmacological Evaluation

A systematic evaluation of new Phenacaine derivatives requires a combination of in vitro and in vivo assays to characterize their activity and safety profile.

In Vitro Protocol: Automated Patch-Clamp Electrophysiology

This assay directly measures the ability of a compound to block voltage-gated sodium channels (e.g., NaV1.7, highly expressed in sensory neurons) in a controlled cellular environment.

-

Objective: To determine the concentration-dependent inhibition of sodium channel currents and calculate the IC50 (half-maximal inhibitory concentration) for each derivative.

-

Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing the human sodium channel subtype of interest.

-

Solutions:

-

Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES. Adjusted to pH 7.4 with NaOH.

-

-

Methodology:

-

Cells are cultured and prepared for use in an automated patch-clamp system (e.g., QPatch, IonFlux).

-

A whole-cell patch configuration is established, allowing for control of the cell's membrane potential and measurement of ion currents.

-

A voltage protocol is applied to elicit sodium currents. A typical protocol involves holding the membrane potential at a resting state (e.g., -100 mV) and then applying a brief depolarizing step (e.g., to 0 mV for 20 ms) to open the sodium channels.

-

A baseline sodium current is recorded.

-

The test compound (Phenacaine derivative) is perfused into the extracellular solution at increasing concentrations.

-

The voltage protocol is repeated at each concentration, and the peak sodium current is measured.

-

The percentage of current inhibition is calculated relative to the baseline.

-

Data are plotted on a concentration-response curve, and the IC50 value is determined using a suitable curve-fitting algorithm.

-

In Vivo Protocol: Rabbit Corneal Anesthesia Model

This is the gold-standard assay for evaluating the efficacy (onset and duration) of topical ophthalmic anesthetics.[1]

-

Objective: To measure the time to onset and total duration of surface anesthesia for each derivative.

-

Animal Model: Clinically healthy adult New Zealand white rabbits.

-

Methodology:

-

The rabbit is gently restrained. Baseline corneal sensitivity is confirmed by touching the central cornea with a sterile, fine-point instrument (e.g., a Cochet-Bonnet aesthesiometer filament or a sterile wire) and observing a consistent blink reflex (the corneal reflex).

-

A single, precise volume (e.g., 50 µL) of the test compound solution is instilled into the conjunctival sac of one eye. The contralateral eye can serve as a control.

-

Immediately after instillation, a timer is started.

-

At fixed intervals (e.g., every minute for the first 10 minutes, then every 5 minutes), the cornea is gently touched with the instrument to test for the corneal reflex.

-

Onset of Anesthesia: Recorded as the time from instillation to the first of three consecutive negative blink reflexes.

-

Duration of Anesthesia: Recorded as the time from onset until the return of the blink reflex on two consecutive tests.

-

The eye should be monitored for any signs of irritation, such as redness, swelling, or discharge.

-

Data Presentation: In Vivo Efficacy

Results from the rabbit corneal model should be tabulated to allow for direct comparison between derivatives and standard compounds.

Table of Corneal Anesthetic Activity in Rabbits

| Compound | Concentration | Onset of Anesthesia (min) | Duration of Anesthesia (min) |

| Phenacaine Derivative 1 | 0.5% | [Experimental Data] | [Experimental Data] |

| Phenacaine Derivative 2 | 0.5% | [Experimental Data] | [Experimental Data] |

| Proparacaine | 0.5% | ~1 | ~21 |

| Lidocaine | 2.0% | ~1 | ~7.5 |

| Bupivacaine | 0.5% | ~1 | ~15.5 |

Data for comparator drugs are from a study in rabbits.[1] Onset for all tested drugs was nearly immediate.

Conclusion

The development of novel this compound derivatives presents an opportunity to create local anesthetics with tailored clinical profiles. A successful research program in this area hinges on a systematic approach that integrates rational chemical design with a robust pharmacological evaluation pipeline. By correlating physicochemical properties with in vitro sodium channel blockade and in vivo anesthetic efficacy, researchers can elucidate critical structure-activity relationships. The experimental protocols and data presentation frameworks outlined in this guide provide a clear path for identifying and characterizing promising new drug candidates for further development.

References

The Advent of Synthetic Anesthesia: A Technical Guide to the Historical Development and Discovery of Phenacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the historical development and discovery of Phenacaine, a significant early synthetic local anesthetic. It details the scientific context of its emergence as a substitute for cocaine, its chemical synthesis, mechanism of action, and the experimental protocols historically used for its evaluation. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of Phenacaine's journey from laboratory synthesis to clinical application and its eventual decline, highlighting the foundational principles of local anesthetic discovery and development.

Introduction: The Quest for a Cocaine Alternative

The late 19th century marked a transformative period in medicine with the introduction of cocaine as the first effective local anesthetic. Its ability to numb tissue revolutionized surgical procedures, particularly in ophthalmology.[1] However, the significant drawbacks of cocaine, including its high toxicity and addictive properties, created an urgent need for safer, synthetic alternatives.[2][3] This necessity spurred a wave of chemical research aimed at isolating the anesthetic properties from the undesirable systemic effects of the cocaine molecule, leading to the birth of synthetic local anesthetics. Phenacaine, also known by its trade name Holocaine, was a prominent early success in this endeavor.[2]

The Discovery and Synthesis of Phenacaine

Phenacaine, chemically known as N,N'-bis(p-ethoxyphenyl)acetamidine, was first synthesized in 1897 by the German chemist Adolf Claus. Its creation was a result of the systematic investigation into the structure-activity relationships of aromatic compounds with anesthetic properties. The synthesis of Phenacaine represented a departure from modifying the cocaine molecule and instead focused on building a new chemical entity with the desired pharmacological effects.

The primary synthesis route for Phenacaine involves the reaction of p-phenetidine (B124905) with triethyl orthoacetate.[4] This reaction forms an imino ether intermediate, which then reacts with a second equivalent of p-phenetidine to yield the amidine structure of Phenacaine.

A detailed workflow of the synthesis is as follows:

Caption: Synthesis of Phenacaine from p-Phenetidine and Triethyl Orthoacetate.

Physicochemical Properties of Phenacaine Hydrochloride

Phenacaine was typically used in its hydrochloride salt form to enhance its solubility in water for clinical preparations.

| Property | Value |

| Molecular Formula | C₁₈H₂₂N₂O₂ · HCl |

| Molecular Weight | 334.84 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and alcohol |

| Melting Point | Approximately 190°C |

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of Phenacaine, like other local anesthetics, is achieved through the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action is crucial for preventing the transmission of pain signals.

The mechanism proceeds as follows:

-

The uncharged form of the Phenacaine molecule diffuses across the nerve cell membrane into the axoplasm.

-

Once inside the neuron, an equilibrium is established between the uncharged and charged (protonated) forms of the molecule.

-

The charged form of Phenacaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel.

-

This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

Caption: Mechanism of Phenacaine's blockade of voltage-gated sodium channels.

Experimental Protocols for Evaluation

The pharmacological properties of new anesthetic compounds in the late 19th and early 20th centuries were determined through a series of animal-based experimental protocols.

Anesthetic Potency: The Frog Sciatic Nerve Preparation

This in vitro method was a cornerstone for assessing the potency of local anesthetics.

Methodology:

-

Nerve Dissection: A sciatic nerve is carefully dissected from a pithed frog and mounted on a series of electrodes in a nerve chamber.[5]

-

Stimulation and Recording: The nerve is stimulated at one end with a controlled electrical current, and the resulting compound action potential (CAP) is recorded at the other end.[6][7]

-

Baseline Measurement: A baseline CAP amplitude is recorded in a standard Ringer's solution.

-

Drug Application: The Ringer's solution is replaced with a solution containing a known concentration of this compound.

-

Effect Measurement: The reduction in the CAP amplitude is measured over time. The concentration of Phenacaine required to produce a 50% reduction in the CAP (IC50) or a complete block is determined to quantify its potency.[8]

-

Washout: The nerve is washed with fresh Ringer's solution to observe the reversibility of the anesthetic effect.

Caption: Experimental workflow for the frog sciatic nerve preparation.

Topical Anesthetic Efficacy: The Rabbit Corneal Reflex Test

This in vivo model was crucial for evaluating anesthetics intended for ophthalmic use.

Methodology:

-

Animal Preparation: A healthy rabbit is gently restrained, often in a holder box.[9] The eyelashes may be trimmed to prevent interference.[10]

-

Baseline Reflex: The corneal reflex is tested by lightly touching the cornea with a fine, soft object, such as a cotton wisp, and observing the blink reflex.[10][11]

-

Drug Instillation: A standardized volume of this compound solution (e.g., 1-2 drops of a 1% solution) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[10]

-

Onset of Anesthesia: The corneal reflex is tested at regular intervals (e.g., every minute). The time taken for the blink reflex to be completely abolished is recorded as the onset of action.[11]

-

Duration of Anesthesia: After the onset is established, the corneal reflex is tested periodically (e.g., every 5-10 minutes) until the blink reflex returns to normal. The time from the onset of anesthesia to the return of the reflex is recorded as the duration of action.

Quantitative Data: Efficacy and Toxicity

Direct comparative data from the era of Phenacaine's primary use is scarce in modern literature. However, based on historical accounts and later toxicological studies, a comparative profile can be constructed. Phenacaine was noted for its rapid onset and potent anesthetic effect, but also for its significant toxicity.

| Parameter | This compound | Cocaine Hydrochloride |

| Typical Ophthalmic Concentration | 1% | 1-4% |

| Onset of Action (Topical) | Rapid (reportedly faster than cocaine) | Rapid |

| Duration of Action (Topical) | Short to Moderate | Moderate |

| Acute Toxicity (LD50, mouse, intravenous) | 17.6 mg/kg | Variable, but generally considered less toxic than Phenacaine via this route |

| Acute Toxicity (LD50, mouse, intraperitoneal) | 80 mg/kg | Variable |

Clinical Application and Legacy

Phenacaine, as Holocaine, was primarily used as a topical anesthetic in ophthalmology for procedures such as tonometry, removal of foreign bodies, and before minor surgeries.[2] Its rapid action was a significant advantage. However, its use declined with the advent of newer, safer local anesthetics like procaine (B135) and later, lidocaine, which offered a better therapeutic index (a more favorable balance between efficacy and toxicity).

The story of Phenacaine is a crucial chapter in the history of pharmacology. It represents a successful early step in rational drug design, moving away from reliance on natural compounds. The methodologies used to evaluate Phenacaine helped to establish the foundational principles of preclinical anesthetic drug testing that are still built upon today. Its limitations in terms of toxicity also provided valuable lessons that guided the development of the safer and more effective local anesthetics that are now standards of care.

References

- 1. Cocaine's use in ophthalmology: our 100-year heritage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Cocaine and the eye: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 5. Inhibition of the compound action potentials of frog sciatic nerves by aroma oil compounds having various chemical structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Phenacaine Hydrochloride

Abstract

This application note details a systematic approach to the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Phenacaine hydrochloride in bulk drug and pharmaceutical formulations. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), ensuring reliable and reproducible results. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for quality control and stability testing of this compound.

Introduction

This compound is a local anesthetic agent. Accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive guide to developing and validating an HPLC method for the quantification of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation:

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable for this method.

Chromatographic Conditions (Starting Point):

The following conditions are recommended as a starting point for method development. Optimization may be required based on system suitability results.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |